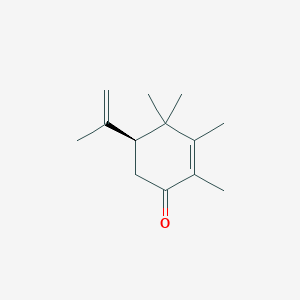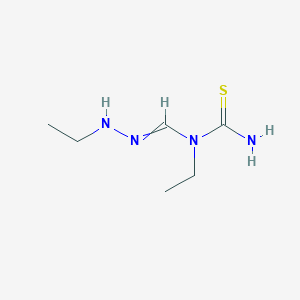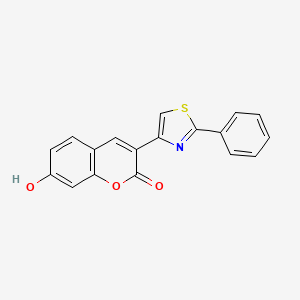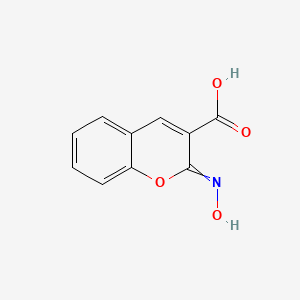![molecular formula C26H8F10O3 B12581411 [Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone] CAS No. 213693-03-9](/img/structure/B12581411.png)
[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone] is a complex organic compound characterized by its unique structure, which includes two pentafluorophenyl groups attached to a central oxydi(4,1-phenylene) core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone] typically involves the reaction of oxydi(4,1-phenylene) with pentafluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of [Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone] may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone] involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- Other pentafluorophenyl derivatives
Uniqueness
[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone] is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
213693-03-9 |
|---|---|
Formule moléculaire |
C26H8F10O3 |
Poids moléculaire |
558.3 g/mol |
Nom IUPAC |
[4-[4-(2,3,4,5,6-pentafluorobenzoyl)phenoxy]phenyl]-(2,3,4,5,6-pentafluorophenyl)methanone |
InChI |
InChI=1S/C26H8F10O3/c27-15-13(16(28)20(32)23(35)19(15)31)25(37)9-1-5-11(6-2-9)39-12-7-3-10(4-8-12)26(38)14-17(29)21(33)24(36)22(34)18(14)30/h1-8H |
Clé InChI |
SFYCDTBOSGYXPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)OC3=CC=C(C=C3)C(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)

![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide](/img/structure/B12581349.png)
![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide](/img/structure/B12581362.png)

![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)


![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)
